1,2-Eucin(13Z)-olein

Description

Properties

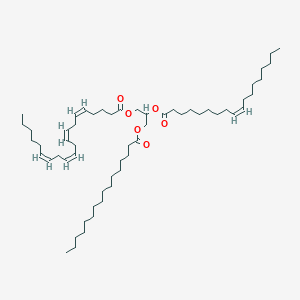

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,25-27,29-30,32,38,41,54H,4-15,17-18,20-24,28,31,33-37,39-40,42-53H2,1-3H3/b19-16-,27-25-,29-26-,32-30-,41-38- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKABVOCYVJCRKP-IMBBCGFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of 1,2-Eucin(13Z)-olein

An in-depth technical guide on the chemical "1,2-Eucin(13Z)-olein" cannot be provided at this time due to significant ambiguity and conflicting information regarding its precise chemical structure.

Initial research into the identity of "this compound" has revealed several inconsistencies across chemical databases and suppliers, making it impossible to definitively determine the correct molecular structure. This ambiguity is fundamental and prevents the creation of an accurate and reliable technical document as requested.

-

Unclear Naming Convention: The name "this compound" is not a standard, systematically recognized chemical name for a triacylglycerol. The term "Eucin" does not correspond to a common fatty acid. It is possibly a typographical error for "Erucin," which would refer to a derivative of erucic acid. However, this cannot be confirmed without further clarification.

-

Conflicting Fatty Acid Composition: Some sources describe "this compound" as a triacylglycerol containing palmitic acid, oleic acid, and arachidonic acid.[1][2][3][4] This composition does not align with the provided name, which implies the presence of "Eucin" and oleic acid on the glycerol (B35011) backbone.

-

Discrepancies in CAS Numbers: Different CAS (Chemical Abstracts Service) numbers have been associated with similar-sounding names, suggesting they are distinct chemical entities. For instance, "1,2-Erucin(13Z)-3-Olein" is associated with CAS number 26838-15-3[5], while "this compound" has been linked to CAS number 675876-04-7.[2] This discrepancy further complicates the identification of the correct compound.

A triacylglycerol is defined by the specific fatty acids attached to its glycerol backbone at the sn-1, sn-2, and sn-3 positions. Without a clear and unambiguous identification of these fatty acids, the following critical components of the requested technical guide cannot be developed:

-

Chemical Structure and Physicochemical Properties: A definitive chemical structure is the foundation for determining molecular weight, formula, and other physical and chemical characteristics.

-

Experimental Protocols: Synthesis, purification, and analytical methods are all specific to the exact molecular structure.

-

Biological Activity and Signaling Pathways: Any discussion of the compound's role in biological systems would be purely speculative without knowing its precise structure.

Due to these fundamental inconsistencies, providing an in-depth technical guide with accurate data presentation, experimental protocols, and visualizations for "this compound" is not feasible. Further clarification of the exact chemical structure or a correct, unambiguous chemical name is required to proceed with this request.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Oleoyl-2-(13Z)-eicosenoyl-sn-glycerol

Disclaimer: The requested compound "1,2-Eucin(13Z)-olein" does not correspond to a standard chemical nomenclature. Based on the structural indicators, this guide details the synthesis of a plausible interpretation: 1-Oleoyl-2-(13Z)-eicosenoyl-sn-glycerol . This is a specific stereoisomer of a diacylglycerol (DAG) containing oleic acid and (13Z)-eicosenoic acid (also known as Paullinic Acid). The methodologies presented are based on established principles of lipid chemistry and are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that serve as key metabolic intermediates and pivotal second messengers in cellular signaling.[1] Specifically, 1,2-diacyl-sn-glycerols are known to activate a variety of intracellular targets, most notably Protein Kinase C (PKC), initiating cascades that regulate cell growth, differentiation, and apoptosis.[2] The precise fatty acid composition and their stereospecific positioning on the glycerol (B35011) backbone can significantly influence the biological activity and metabolic fate of the DAG molecule.

This technical guide provides a comprehensive overview of a chemoenzymatic strategy for the stereospecific synthesis of 1-oleoyl-2-(13Z)-eicosenoyl-sn-glycerol, a novel mixed-acid diacylglycerol. It includes detailed experimental protocols for its synthesis, a robust purification strategy designed to minimize acyl migration, and methods for its characterization.

Chemical Synthesis Strategy

The synthesis of a stereospecific 1,2-diacyl-sn-glycerol with two different fatty acids requires a multi-step approach involving protection and regioselective acylation of a chiral glycerol backbone. The strategy outlined below starts from commercially available (R)-(-)-Solketal to establish the sn stereochemistry.

Synthesis Workflow

The overall workflow involves the protection of the sn-3 hydroxyl group, sequential acylation at the sn-1 and sn-2 positions, and final deprotection to yield the target diacylglycerol.

Caption: Chemoenzymatic synthesis workflow for 1-Oleoyl-2-(13Z)-eicosenoyl-sn-glycerol.

Detailed Experimental Protocols

Materials and Reagents

-

(R)-(-)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

-

Oleic Acid (≥99%)

-

(13Z)-Eicosenoic Acid (Paullinic Acid) (≥99%)[3]

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Trityl Chloride

-

Boric Acid

-

Trimethoxyborane

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hexane (B92381) (HPLC grade)

-

Ethyl Acetate (B1210297) (HPLC grade)

-

Silica (B1680970) Gel 60 (230-400 mesh)

-

Boric acid-impregnated silica gel (prepared by suspending silica gel in a 5% aqueous solution of boric acid, followed by activation at 110°C)

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 1-Oleoyl-sn-glycerol-3-O-isopropylidene

-

In a round-bottom flask under an argon atmosphere, dissolve (R)-(-)-Solketal (1.0 eq), oleic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2 v/v).

-

Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected monoacylglycerol.

Step 2: Hydrolysis of the Isopropylidene Group

-

Dissolve the product from Step 1 in a solution of boric acid (1.5 eq) in trimethoxyborane.

-

Stir the mixture at 80°C for 2 hours.

-

Cool the reaction, add methanol (B129727), and evaporate the solvent under reduced pressure. Repeat this co-evaporation with methanol three times to remove all borate (B1201080) esters.

-

The resulting crude 1-oleoyl-sn-glycerol is used directly in the next step after drying under high vacuum.

Step 3: Protection of sn-3 and Acylation of sn-2

-

Dissolve the crude 1-oleoyl-sn-glycerol (1.0 eq) in anhydrous pyridine and cool to 0°C.

-

Add trityl chloride (1.2 eq) portion-wise and stir at room temperature for 12 hours.

-

Cool the mixture back to 0°C. In a separate flask, activate (13Z)-eicosenoic acid (1.1 eq) with DCC (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM as described in Step 1.

-

Add the activated fatty acid solution to the tritylated glycerol mixture.

-

Allow the reaction to proceed at room temperature for 16-24 hours.

-

Work up the reaction as in Step 1. Purify the crude product by column chromatography.

Step 4: Final Deprotection of the Trityl Group

-

Dissolve the protected diacylglycerol from Step 3 in a solution of boric acid (2.0 eq) in trimethoxyborane.

-

Stir the mixture at 50°C for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction and co-evaporate with methanol as described in Step 2.

-

The final crude product is then subjected to purification.

Purification Protocol

The purification of 1,2-diacyl-sn-glycerols is challenging due to the risk of acyl migration to the more stable 1,3-diacylglycerol isomer.[4] The following protocol is designed to minimize this side reaction.

Purification Workflow

Caption: Workflow for the purification of 1,2-diacyl-sn-glycerols.

Step-by-Step Purification Procedure

-

Initial Extraction: Dissolve the crude product from synthesis in hexane and wash with a 1:1 mixture of methanol and water to remove highly polar impurities. Separate the organic (hexane) layer and dry over anhydrous Na₂SO₄.

-

Column Chromatography:

-

Prepare a column with boric acid-impregnated silica gel slurried in hexane.

-

Load the crude product onto the column.

-

Elute with a gradient of ethyl acetate in hexane (e.g., from 0% to 15% ethyl acetate).

-

Collect fractions and monitor by TLC, visualizing with a suitable stain (e.g., phosphomolybdic acid).

-

Pool the fractions containing the pure 1,2-diacylglycerol. The use of boric acid complexes with the cis-diol system of the 1,2-DAG, preventing acyl migration on the silica surface.[5]

-

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.

-

Final Product Handling: Store the final product, a colorless to pale yellow oil, under an inert atmosphere (argon or nitrogen) at -20°C or lower to prevent oxidation and acyl migration.

Data Presentation and Characterization

The identity and purity of the synthesized 1-oleoyl-2-(13Z)-eicosenoyl-sn-glycerol should be confirmed by a combination of chromatographic and spectroscopic techniques.

Analytical Methods

-

Thin-Layer Chromatography (TLC): Silica gel plates; Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (90:10:1 v/v/v); Visualization: Phosphomolybdic acid stain and heating.

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and isopropanol (B130326) can be used for purity assessment.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Specific resonances for the glycerol backbone protons and carbons can confirm the 1,2-substitution pattern.[7][8]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) MS will confirm the molecular weight and can provide fragmentation data to identify the individual fatty acyl chains.[6]

Expected Analytical Data

| Parameter | Expected Value/Observation |

| Molecular Formula | C₄₁H₇₆O₅ |

| Molecular Weight | 665.04 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.26 (m, 1H, sn-2 CH), ~5.35 (m, 4H, olefinic CH), ~4.3 (dd, 1H, sn-1 CH₂a), ~4.15 (dd, 1H, sn-1 CH₂b), ~4.1 (m, 2H, sn-3 CH₂), ~2.3 (t, 4H, α-CH₂ to C=O), ~2.0 (m, 8H, allylic CH₂), 1.6 (m, 4H, β-CH₂ to C=O), 1.2-1.4 (br s, alkyl CH₂), 0.88 (t, 6H, terminal CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~173.4, 173.0 (C=O), ~130.0, 129.8, 129.7 (olefinic CH), ~70.5 (sn-2 CH), ~63.2 (sn-1 CH₂), ~62.5 (sn-3 CH₂), ~34.2, 34.0 (α-CH₂ to C=O), ~31.9-22.7 (alkyl CH₂), ~14.1 (terminal CH₃) |

| Mass Spec (ESI-MS) | [M+Na]⁺ at m/z 688.55 |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Biological Context: Diacylglycerol Signaling Pathway

1,2-Diacyl-sn-glycerols are potent signaling molecules generated at the plasma membrane upon stimulation of cell surface receptors. A canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP₃) and DAG.[9] While IP₃ mobilizes intracellular calcium, DAG remains in the membrane to recruit and activate Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit cellular responses.[10]

Caption: The canonical Phospholipase C (PLC) signaling pathway generating DAG and IP₃.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. caymanchem.com [caymanchem.com]

- 4. research.monash.edu [research.monash.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.uoc.gr [chemistry.uoc.gr]

- 8. mdpi.com [mdpi.com]

- 9. Diacylglycerol pathway | PPTX [slideshare.net]

- 10. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Physicochemical Properties of 1,2-Diacylglycerols: A Focus on 1,2-Dioleoyl-sn-glycerol

Disclaimer: The compound "1,2-Eucin(13Z)-olein" is not found in the scientific literature under this name. The term "Eucin" is not a standard chemical descriptor, and "(13Z)-olein" refers to a less common isomer of oleic acid. This guide will, therefore, focus on the well-characterized and structurally related molecule, 1,2-dioleoyl-sn-glycerol (B52968) (1,2-DOG) . This diacylglycerol contains two residues of the common (9Z)-oleic acid and serves as an excellent model for understanding the physicochemical properties relevant to this class of lipids.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of 1,2-dioleoyl-sn-glycerol, detailed experimental protocols, and relevant biological signaling pathways.

Physicochemical Properties of 1,2-Dioleoyl-sn-glycerol

1,2-Dioleoyl-sn-glycerol is a key lipid molecule, acting as a second messenger in various cellular signaling pathways. Its physical and chemical properties are fundamental to its biological function, influencing its behavior within cellular membranes and its interaction with effector proteins.

The following table summarizes the key physicochemical properties of 1,2-dioleoyl-sn-glycerol.

| Property | Value |

| IUPAC Name | (2S)-2,3-bis[[(9Z)-octadec-9-enoyl]oxy]propyl (9Z)-octadec-9-enoate |

| Synonyms | 1,2-Dioleoyl-sn-glycerol, 1,2-DOG, Diacylglycerol 18:1/18:1 |

| Molecular Formula | C₃₉H₇₀O₅ |

| Molecular Weight | 623.0 g/mol |

| Physical State | Colorless oil |

| Melting Point | Approximately -4 to -2 °C |

| Solubility | Soluble in chloroform, methanol (B129727), ethanol, and other organic solvents. Insoluble in water. |

| Density | ~0.91 g/cm³ |

| Spectral Data (¹H-NMR) | Peaks at ~5.3 ppm (olefinic protons), ~4.2-4.4 ppm (glycerol CH₂), ~5.1 ppm (glycerol CH), ~2.3 ppm (α-carbonyl CH₂), ~2.0 ppm (allylic CH₂), ~1.6 ppm (β-carbonyl CH₂), ~1.3 ppm (methylene chain), ~0.9 ppm (terminal methyl) |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of diacylglycerols. The following sections describe standard protocols for determining key physicochemical properties.

This protocol outlines the separation and quantification of 1,2-dioleoyl-sn-glycerol from a lipid mixture.

-

Objective: To separate and quantify 1,2-DOG.

-

Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A normal-phase silica (B1680970) column or a reverse-phase C18 column.

-

Mobile Phase (Normal Phase): A gradient of hexane (B92381)/isopropanol/acetic acid. For example, a gradient starting from 98:1:1 to 90:9:1.

-

Mobile Phase (Reverse Phase): A gradient of methanol/water or acetonitrile/water.

-

Sample Preparation:

-

Dissolve the lipid extract in the initial mobile phase solvent (e.g., hexane or methanol).

-

Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase for at least 30 minutes.

-

Inject the sample (e.g., 10-20 µL).

-

Run the gradient elution program.

-

Detect the eluting lipids using ELSD or UV (at ~205 nm).

-

Quantify the 1,2-DOG peak by comparing its area to a standard curve prepared with a known concentration of 1,2-DOG standard.

-

This protocol describes the structural confirmation and identification of 1,2-DOG using mass spectrometry.

-

Objective: To confirm the molecular weight and fragmentation pattern of 1,2-DOG.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive ion mode is typically used for diacylglycerols.

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI, such as methanol or chloroform/methanol (1:1 v/v), often with the addition of an ammonium (B1175870) salt (e.g., ammonium acetate) to promote adduct formation ([M+NH₄]⁺).

-

Procedure:

-

Infuse the sample directly into the mass spectrometer or inject it into the LC system.

-

Acquire the full scan mass spectrum to identify the parent ion. For 1,2-DOG, this will be the [M+H]⁺ ion at m/z 623.0 or the [M+NH₄]⁺ ion at m/z 640.0.

-

Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation spectrum.

-

Analyze the fragment ions, which will correspond to the neutral loss of the fatty acyl chains, to confirm the structure. For 1,2-dioleoyl-sn-glycerol, characteristic fragments will result from the loss of one oleic acid molecule.

-

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex processes.

1,2-Diacylglycerol is a critical second messenger generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). Its primary downstream effector is Protein Kinase C (PKC).

Caption: The PLC-mediated signaling pathway generating IP₃ and 1,2-DAG.

This diagram illustrates a typical workflow for the extraction and analysis of diacylglycerols from a biological sample.

Caption: General workflow for the extraction and analysis of diacylglycerols.

In-depth Technical Guide: The Biological Role and Function of 1,2-Eucin(13Z)-olein

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

Initial investigations into the publicly available scientific literature and chemical databases reveal a significant scarcity of specific information regarding the biological role and function of the specific triacylglycerol "1,2-Eucin(13Z)-olein". While this compound is commercially available for research purposes, there is a notable absence of published studies detailing its specific signaling pathways, quantitative biological activity, or established experimental protocols. This guide, therefore, serves as a foundational document summarizing the limited available information and providing a framework for potential future research based on the general understanding of similar lipid molecules.

Introduction to this compound

This compound is identified as a triacylglycerol, a class of lipids that are esters derived from glycerol (B35011) and three fatty acids. Specifically, it is reported to contain palmitic acid, oleic acid, and arachidonic acid[1]. Triacylglycerols are the main constituents of body fat in humans and other vertebrates, and are also found in vegetable fats. They play a crucial role in metabolism as energy sources and are involved in various cellular processes.

Chemical Structure and Properties:

Postulated Biological Role and Function

Given the lack of direct research on this compound, its biological role can be inferred from the functions of its constituent fatty acids and the general roles of triacylglycerols.

-

Energy Storage: Like other triacylglycerols, this compound is likely a dense energy reserve in organisms.

-

Signaling Precursor: The presence of arachidonic acid is particularly noteworthy. Arachidonic acid is a key precursor to a wide range of signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, which are collectively known as eicosanoids. These molecules are potent regulators of inflammation, immunity, and central nervous system functions.

-

Membrane Composition: While triacylglycerols are not major structural components of cell membranes, their constituent fatty acids are. The cleavage of fatty acids from the glycerol backbone by lipases can release palmitic acid, oleic acid, and arachidonic acid, which can then be incorporated into phospholipids, the primary building blocks of cellular membranes. This can influence membrane fluidity, permeability, and the function of membrane-bound proteins.

Potential Signaling Pathways

The involvement of this compound in signaling pathways would most likely be mediated through the enzymatic release of its constituent fatty acids, particularly arachidonic acid.

Arachidonic Acid Cascade:

The liberation of arachidonic acid from the glycerol backbone would initiate the well-characterized arachidonic acid cascade. This complex signaling network involves multiple enzymes and results in the production of a diverse array of bioactive lipids.

Caption: Postulated signaling cascade initiated by the hydrolysis of this compound.

Proposed Experimental Protocols

Due to the absence of specific experimental data for this compound, this section outlines general methodologies that could be adapted to investigate its biological functions.

4.1. In Vitro Lipase Activity Assay

This experiment would determine if this compound can serve as a substrate for various lipases, leading to the release of its constituent fatty acids.

Methodology:

-

Substrate Preparation: Prepare a solution of this compound in a suitable buffer containing a fluorescent or colorimetric indicator for fatty acid release.

-

Enzyme Reaction: Incubate the substrate solution with different purified lipases (e.g., pancreatic lipase, lipoprotein lipase) at optimal temperature and pH.

-

Detection: Monitor the release of free fatty acids over time using a spectrophotometer or fluorometer.

-

Analysis: Quantify the rate of hydrolysis to determine the substrate specificity of each lipase for this compound.

Caption: Experimental workflow for an in vitro lipase activity assay.

4.2. Cell-Based Assay for Eicosanoid Production

This experiment would investigate whether the addition of this compound to cultured cells leads to the production of eicosanoids.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., macrophages, endothelial cells) to confluence.

-

Treatment: Treat the cells with varying concentrations of this compound for different time points.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Eicosanoid Measurement: Quantify the levels of specific eicosanoids (e.g., Prostaglandin E2, Leukotriene B4) in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Compare the eicosanoid levels in treated cells to untreated controls.

Quantitative Data Summary

As there is no publicly available quantitative data regarding the biological activity of this compound, the following table is a template that can be used to structure data from future experiments as outlined above.

| Experimental Assay | Parameter Measured | Result (Unit) |

| In Vitro Lipase Activity | Rate of fatty acid release (nmol/min) | To be determined |

| Cell-Based Eicosanoid Production | Prostaglandin E2 concentration (pg/mL) | To be determined |

| Cell-Based Eicosanoid Production | Leukotriene B4 concentration (pg/mL) | To be determined |

Conclusion and Future Directions

This compound is a triacylglycerol with a composition that suggests potential involvement in significant biological pathways, primarily through the release of arachidonic acid. However, the current lack of specific research on this molecule means that its precise biological role and function remain to be elucidated. The experimental protocols and frameworks provided in this guide offer a starting point for future investigations. Key research questions to address include:

-

What is the specific stereochemical structure of this compound?

-

Which lipases exhibit the highest specificity for this triacylglycerol?

-

What is the downstream signaling impact of this compound in different cell types?

-

Does this molecule have any unique biological activities independent of its constituent fatty acids?

Answering these questions will be crucial to understanding the potential of this compound as a subject for further research and potential therapeutic development.

References

The Elusive Triacylglycerol: A Technical Guide to the Natural Occurrence and Analysis of 1,2-(13Z)-Eicosenoyl-Oleoyl-Glycerol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document addresses the inquiry into the natural occurrence of "1,2-Eucin(13Z)-olein." Initial investigation reveals that "this compound" is not a standard chemical name. Based on systematic nomenclature, the likely intended molecule is a triacylglycerol (TAG) or diacylglycerol (DAG) containing (13Z)-eicosenoic acid and oleic acid at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. (13Z)-eicosenoic acid is commonly known as paullinic acid. Therefore, this guide will focus on the natural occurrence of its constituent fatty acids, particularly paullinic acid, and the analytical methodologies required to identify specific regioisomers such as 1-(13Z)-eicosenoyl-2-oleoyl-sn-glycerol. A single commercial listing for "this compound" describes it as a triacylglycerol containing palmitic, oleic, and arachidonic acids, which is inconsistent with the name and highlights the ambiguity of the term[1].

Natural Occurrence of Constituent Fatty Acids

The presence of a specific triacylglycerol is contingent on the co-occurrence and incorporation of its constituent fatty acids into lipids within an organism.

Paullinic Acid ((13Z)-Eicosenoic Acid)

Paullinic acid is an omega-7 monounsaturated fatty acid.[2][3] Its natural occurrence is relatively uncommon compared to other fatty acids. It is found in both plant and marine organisms.

Table 1: Quantitative Occurrence of Paullinic Acid in Various Organisms

| Organism | Tissue/Oil | Concentration (% of total fatty acids) | Reference |

| Paullinia cupana (Guarana) | Seed Oil | ~1.5% | [3] |

| Various Fish Species | Muscle | Variable, typically low percentages | [2][4] |

| Pyrococcus furiosus | Cells | Reported presence | [5] |

| Brassica napus (Rutabaga) | Not specified | Reported presence | [6] |

Note: Quantitative data for paullinic acid is sparse in the readily available literature. The percentages can vary significantly based on environmental conditions, diet, and genetic factors.

Oleic Acid ((9Z)-Octadecenoic Acid)

Oleic acid is one of the most common fatty acids in nature, found in the lipids of most plants and animals. It is a major component of membrane phospholipids (B1166683) and storage triacylglycerols. Given its ubiquity, organisms that produce paullinic acid will also have significant amounts of oleic acid, making the formation of a TAG containing both fatty acids biochemically plausible.

Biosynthesis and Incorporation into Glycerolipids

Fatty acids are synthesized de novo in plants and most other organisms from acetyl-CoA.[7] A series of elongation and desaturation steps produce the variety of fatty acids found in an organism. Paullinic acid is an elongation product of oleic acid's metabolic pathway. Once synthesized, these fatty acids are activated to acyl-CoA or acyl-ACP and can be incorporated into the glycerol backbone to form glycerolipids, including triacylglycerols. The specific positioning of fatty acids onto the glycerol backbone (regiospecificity) is determined by the selectivity of various acyltransferase enzymes.

Experimental Protocols for Identification and Quantification

Identifying a specific regioisomer of a triacylglycerol, such as 1-(13Z)-eicosenoyl-2-oleoyl-sn-glycerol, is a significant analytical challenge because many isomers can exist with the same overall mass. For example, 1-oleoyl-2-(13Z)-eicosenoyl-sn-glycerol is a distinct molecule with identical mass. The following protocols outline the methodologies required for such detailed structural elucidation.

Lipid Extraction

A standard lipid extraction is the first step. The Folch or Bligh-Dyer methods are commonly used to extract total lipids from a biological sample using a chloroform/methanol/water solvent system.

Separation of Lipid Classes

The total lipid extract is a complex mixture. Triacylglycerols must be separated from other lipid classes like phospholipids and free fatty acids. This is typically achieved using solid-phase extraction (SPE) with a silica-based sorbent or by thin-layer chromatography (TLC).

Regiospecific Analysis of Triacylglycerols

Determining the precise position of fatty acids on the glycerol backbone requires specialized techniques.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the most powerful and common method for modern lipidomics and the detailed analysis of TAGs.[8][9][10]

-

Chromatographic Separation:

-

Technique: Non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) is used to separate intact TAG molecules.[9][11]

-

Principle: Separation is based on the equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains (ECN = Total Carbons - 2 * Total Double Bonds).[11] Silver ion HPLC (Ag+-HPLC) can also be used to separate TAGs based on the degree of unsaturation.[9][12]

-

-

Mass Spectrometric Analysis:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. APCI is often favored for TAG analysis as it can generate fragment ions that are informative of the fatty acid positions.[8][10]

-

Fragmentation (MS/MS): The separated TAG ions are subjected to collision-induced dissociation (CID). The fragmentation pattern reveals the identity and position of the fatty acids. Specifically, the relative abundance of fragment ions corresponding to the loss of a fatty acid ([M-RCOOH]+) can be used to distinguish between sn-1/3 and sn-2 positions.[11]

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: High-resolution ¹³C NMR spectroscopy can distinguish between the signals from the carbonyl carbons of the fatty acids at the sn-1/3 and sn-2 positions of the glycerol backbone, providing a direct, non-destructive method for regiospecific analysis.[11][12] This method generally requires larger sample amounts and is less sensitive than MS-based approaches.

Visualization of Analytical Workflow and Molecular Structure

The following diagrams illustrate the concepts and workflows discussed.

Caption: Workflow for the identification of specific TAG regioisomers.

Caption: Generalized structure of a triacylglycerol (TAG).

Potential Biological Significance

While no specific biological activities have been attributed to the "this compound" molecule itself, its constituent fatty acids have known effects.

-

Paullinic Acid: As an omega-7 fatty acid, it belongs to a class of lipids that have been investigated for their roles in metabolic regulation. Some studies suggest that omega-7 fatty acids may have anti-inflammatory properties and could play a role in insulin (B600854) sensitivity. One study indicated that paullinic acid increases triglyceride accumulation in 3T3-L1 adipocyte cells.[2]

-

Oleic Acid: This fatty acid is well-known for its effects on lipid metabolism and cardiovascular health. It is a precursor for the synthesis of other important lipids and signaling molecules.[13]

-

Arachidonic Acid: If the commercial formulation containing arachidonic acid is considered, its inclusion is significant.[1] Arachidonic acid is a key precursor to a wide range of potent signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are central mediators of inflammation.[14][15]

The specific positioning of these fatty acids within a TAG molecule can influence its metabolic fate, affecting how it is processed by lipases and absorbed by the body. Therefore, a molecule like 1-(13Z)-eicosenoyl-2-oleoyl-glycerol could have unique bioavailability and physiological effects, making it a potential area of interest for drug development and nutritional science.

Conclusion

The natural occurrence of a specific triacylglycerol regioisomer such as 1-(13Z)-eicosenoyl-2-oleoyl-sn-glycerol has not been explicitly documented in publicly available scientific literature. However, the co-occurrence of its constituent fatty acids, paullinic acid and oleic acid, in various organisms makes its existence plausible. The primary challenge lies in the sophisticated analytical chemistry required for its unambiguous identification. The protocols and workflows detailed in this guide provide a clear framework for researchers to undertake such an investigation. Any future discovery and quantification of this molecule would be a valuable addition to the field of lipidomics, potentially uncovering novel biological activities relevant to metabolic health and therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Paullinic acid - Wikipedia [en.wikipedia.org]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Paullinic acid | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PlantFAdb: 20:1-delta-13c; Paullinic acid; 13-Eicosenoic acid, (13Z)-; 13-Eicosenoic acid, (Z)-; (Z)-13-Eicosaenoic acid; (Z)-13-Eicosenoic acid; Paullinic acid; cis-13-Eicosenoic acid [fatplants.net]

- 7. aocs.org [aocs.org]

- 8. Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regioisomeric and enantiomeric analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential effects of eicosapentaenoic acid and oleic acid on lipid synthesis and secretion by HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Metabolic Pathways and Enzymes of 1,2-Diacylglycerols, with a focus on species containing long-chain monounsaturated fatty acids like (13Z)-eicosenoic acid.

Disclaimer: The specific molecule "1,2-Eucin(13Z)-olein" does not correspond to a standard chemical name. Based on the nomenclature, this guide will address the metabolic pathways of 1,2-diacylglycerols (DAGs) containing a (13Z)-eicosenoic acid moiety. Eicosenoic acid is a 20-carbon monounsaturated fatty acid. The principles and pathways described are broadly applicable to 1,2-diacylglycerols, which are crucial intermediates in lipid metabolism and cellular signaling.

This technical guide provides a comprehensive overview of the core metabolic pathways, key enzymes, quantitative data, and experimental protocols relevant to the study of 1,2-diacylglycerols for researchers, scientists, and drug development professionals.

Introduction to 1,2-Diacylglycerols

1,2-Diacylglycerols are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains esterified at the sn-1 and sn-2 positions. These molecules are central to cellular physiology, serving as structural components of membranes, precursors for the synthesis of other lipids, and critical second messengers in signal transduction pathways.[1][2][3] The specific fatty acid composition of a DAG molecule, such as one containing (13Z)-eicosenoic acid, influences its physical properties and biological activity.

Metabolic Pathways of 1,2-Diacylglycerols

The cellular concentration of 1,2-diacylglycerols is tightly regulated through a balance of synthesis and degradation pathways.

Synthesis of 1,2-Diacylglycerols

1,2-Diacylglycerols are primarily generated through two main pathways:

-

Hydrolysis of Phospholipids (B1166683): The most prominent pathway for generating signaling 1,2-DAG is the hydrolysis of membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).[2] This reaction is a key step in many signal transduction cascades.

-

De novo Synthesis (Glycerol Phosphate Pathway): 1,2-Diacylglycerols are intermediates in the de novo synthesis of triacylglycerols and phospholipids. This pathway begins with glycerol-3-phosphate, which is acylated twice to form phosphatidic acid. The dephosphorylation of phosphatidic acid by phosphatidate phosphohydrolase (also known as lipins) yields 1,2-diacylglycerol.[4]

Degradation and Metabolism of 1,2-Diacylglycerols

Once formed, 1,2-diacylglycerols can be metabolized through several enzymatic routes:

-

Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) phosphorylate 1,2-DAG to produce phosphatidic acid (PA), another important signaling lipid.[5] This reaction terminates DAG-mediated signaling.

-

Hydrolysis to Monoacylglycerol: Diacylglycerol lipases (DAGLs) hydrolyze the ester bond at the sn-1 position of 1,2-DAG, releasing a free fatty acid and a 2-monoacylglycerol (2-MAG).[2][6][7][8][9]

-

Acylation to Triacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the acylation of 1,2-DAG to form triacylglycerol (TAG), which is stored in lipid droplets.[4]

-

Conversion to Phospholipids: 1,2-Diacylglycerols can also serve as a precursor for the synthesis of phospholipids such as phosphatidylcholine and phosphatidylethanolamine.

Below is a DOT script representation of the central metabolic pathways of 1,2-diacylglycerols.

Caption: Core metabolic pathways of 1,2-diacylglycerol.

Key Enzymes in 1,2-Diacylglycerol Metabolism

Diacylglycerol Lipases (DAGL)

There are two main isoforms of DAGL, DAGLα and DAGLβ, which are sn-1 specific lipases.[2][8][9] They hydrolyze 1,2-DAG to produce 2-monoacylglycerol and a free fatty acid.[6][7] This is a critical step in the endocannabinoid signaling pathway, as 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid, is produced this way.[10] While DAGLα is predominantly expressed in the nervous system, DAGLβ is found in peripheral tissues and immune cells.[8][9]

Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase is a serine hydrolase that primarily degrades 2-monoacylglycerols, including the endocannabinoid 2-AG, into a free fatty acid and glycerol.[11][12] This enzyme plays a crucial role in terminating endocannabinoid signaling.[11]

Diacylglycerol Kinases (DGK)

The DGK family consists of at least nine isoforms in mammals, which are classified into five types based on their structural domains.[5] These enzymes phosphorylate DAG to PA, thereby regulating the balance between these two signaling lipids. Some isoforms exhibit substrate specificity; for instance, DGKε shows a preference for DAGs containing arachidonic acid at the sn-2 position.[13][14][15]

Quantitative Data

Quantitative data on the metabolism of 1,2-diacylglycerols, particularly those containing less common fatty acids like eicosenoic acid, is limited. The following tables summarize available data on enzyme kinetics and substrate specificity for related enzymes and substrates.

Table 1: Substrate Specificity of Diacylglycerol Lipase β (DAGLβ) [2]

| Fatty Acid at sn-2 Position | Relative Activity |

| Linoleic acid (18:2) | +++ |

| Oleic acid (18:1) | ++ |

| Arachidonic acid (20:4) | + |

| Stearic acid (18:0) | +/- |

Relative activity is denoted qualitatively.

Table 2: Kinetic Parameters of Monoacylglycerol Lipase (MAGL) [16]

| Substrate | Apparent Km (µM) | Vmax (nmol/min/mg) |

| Arachidonoyl-1-thio-glycerol (B571053) (A-1-TG) | 67.9 ± 3.0 | 659.5 ± 81.8 |

Data obtained using a spectrophotometric assay with a surrogate substrate and MAGL-transfected COS-7 cell lysate.

Experimental Protocols

Quantification of Diacylglycerols by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of DAG molecular species.[3][17][18][19][20][21][22]

5.1.1. Lipid Extraction

-

Homogenize tissue or cell samples.

-

Perform a Bligh-Dyer extraction using a chloroform/methanol/water solvent system to separate the lipid-containing organic phase.[17][20]

-

For plasma samples, a fluorous biphasic liquid-liquid extraction can be employed to remove phospholipids, which can cause matrix effects in the MS analysis.[17][20]

-

Dry the lipid extract under a stream of nitrogen.

5.1.2. LC-MS/MS Analysis

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample into a liquid chromatography system, often using a normal-phase column for separation of neutral lipids.[18][21]

-

Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Perform analysis in positive ion mode, often using neutral loss scanning to identify DAG species containing specific fatty acids.[22]

-

Quantify individual DAG species by comparison to internal standards.[23]

Diacylglycerol Lipase (DAGL) Activity Assay

DAGL activity can be measured using both native and surrogate substrates.

5.2.1. Live Cell Assay using a Surrogate Substrate [24][25]

-

Culture cells stably expressing the DAGLα transgene in a 96-well plate.

-

Wash the cells with assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Add the test inhibitor or vehicle control and incubate for a short period.

-

Add the chromogenic substrate p-nitrophenyl butyrate (B1204436) (PNPB).

-

Monitor the increase in absorbance at 400 nm over time using a plate reader. The rate of change in absorbance is proportional to DAGLα activity.

Monoacylglycerol Lipase (MAGL) Activity Assay

5.3.1. Fluorometric Assay [26][27]

-

Prepare membrane fractions from cells overexpressing human MAGL.

-

In a 96-well plate, add the assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA), the membrane preparation, and the test inhibitor or vehicle.

-

Incubate for 30 minutes.

-

Add a fluorogenic substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate).

-

Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm) over time using a plate reader. The rate of fluorescence increase is proportional to MAGL activity.[27]

5.3.2. Spectrophotometric Assay [16]

-

Prepare lysates from MAGL-transfected cells.

-

In a reaction mixture containing buffer (e.g., 10 mM Tris/1 mM EDTA pH 7.2), add the cell lysate and the test inhibitor or vehicle.

-

Pre-incubate the mixture.

-

Add the thioester substrate arachidonoyl-1-thio-glycerol (A-1-TG) and incubate at 37°C.

-

Add 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB). The reaction of the released thioglycerol with DTNB produces a colored product.

-

Measure the absorbance at 412 nm. The absorbance is proportional to the amount of product formed.

Signaling Pathways and Logical Relationships

The metabolism of 1,2-diacylglycerols is intricately linked to cellular signaling, particularly through the activation of Protein Kinase C (PKC) and the generation of the endocannabinoid 2-AG.

References

- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 8. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]

- 10. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substrate specificity of diacylglycerol kinase-epsilon and the phosphatidylinositol cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aocs.org [aocs.org]

- 22. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. kris.kcl.ac.uk [kris.kcl.ac.uk]

- 25. A novel live cell assay to measure diacylglycerol lipase α activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 27. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]

Uncharted Territory: The Elusive Nature of 1,2-Eucin(13Z)-olein in Scientific Literature

A comprehensive search for the triacylglycerol 1,2-Eucin(13Z)-olein reveals a significant scarcity of publicly available research, impeding the creation of an in-depth technical guide. While basic chemical identifiers are available, the scientific community has yet to extensively document its discovery, history, biological activity, or potential therapeutic applications.

Currently, information on this compound is limited to its fundamental chemical properties. It is identified as a triacylglycerol molecule with a molecular weight of 881.40 and a chemical formula of C57H100O6.[1] The structure consists of a glycerol (B35011) backbone esterified with palmitic acid, oleic acid, and arachidonic acid.[1][2] It is classified as a natural product and an endogenous metabolite.[1]

The absence of this critical information makes it impossible to fulfill the requirements for a detailed technical guide, including the creation of data tables and visualizations of signaling pathways or experimental workflows. The signaling pathways it may influence and the experimental procedures for its study are simply not present in the current body of scientific literature.

It is conceivable that "this compound" is a novel or highly specialized compound with research findings that are not yet publicly disseminated. It may be a subject of ongoing, unpublished research within a private or academic institution. Alternatively, it might be known under a different, more common chemical name or a proprietary code that is not widely recognized.

For researchers, scientists, and drug development professionals interested in this molecule, the path forward will require foundational research. This would involve de novo synthesis and characterization, followed by a systematic evaluation of its biological properties.

Future research efforts could focus on:

-

Chemical Synthesis and Verification: Developing and documenting a reliable method for the synthesis of this compound to enable further study.

-

In Vitro Biological Screening: Assessing its activity against a panel of biological targets to identify potential mechanisms of action.

-

Cell-Based Assays: Investigating its effects on cellular processes and signaling pathways.

-

Pharmacokinetic and Toxicological Studies: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile in preclinical models.

Until such primary research is conducted and published, this compound will remain an enigmatic molecule with untapped potential. The scientific community awaits the pioneering studies that will illuminate its role in biology and its potential as a therapeutic agent.

References

An In-depth Technical Guide on 2-Arachidonoylglycerol (2-AG): A Key Endocannabinoid Signaling Molecule

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecule "1,2-Eucin(13Z)-olein" as specified in the topic is not a recognized standard chemical name, and no direct research data exists for a molecule with this designation. Based on the chemical nomenclature, it is plausible the intended molecule of interest is a diacylglycerol containing a 20-carbon fatty acid. A prominent and extensively studied signaling molecule fitting this structural class is 2-Arachidonoylglycerol (2-AG), a key endocannabinoid. This guide will focus on 2-AG as a representative and physiologically critical signaling diacylglycerol.

Introduction

2-Arachidonoylglycerol (2-AG) is an endogenous agonist of the cannabinoid receptors and a pivotal signaling molecule in the central nervous system and peripheral tissues. As an endocannabinoid, 2-AG is a member of a larger family of lipid signaling molecules that modulate a wide array of physiological processes, including neurotransmission, inflammation, appetite, and pain perception. Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized on-demand from membrane phospholipids (B1166683) in response to neuronal depolarization. Its lipophilic nature allows it to travel backward across synapses (retrograde signaling) to modulate presynaptic neurotransmitter release.

Core Signaling Pathways of 2-Arachidonoylglycerol (2-AG)

The primary mechanism of 2-AG signaling involves the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

-

CB1 Receptors: Predominantly expressed in the brain and central nervous system, their activation by 2-AG typically leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels. This results in a reduction of neurotransmitter release from the presynaptic terminal.

-

CB2 Receptors: Primarily found on immune cells, their activation by 2-AG modulates cytokine release and immune cell migration, generally exerting an anti-inflammatory effect.

Biosynthesis and Degradation

2-AG is synthesized from membrane phospholipids through pathways activated by increased intracellular calcium or G-protein coupled receptor stimulation. The primary synthetic pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG). DAG is then converted to 2-AG by diacylglycerol lipase (B570770) (DAGL).

Termination of 2-AG signaling is primarily mediated by its hydrolysis into arachidonic acid and glycerol (B35011) by the enzyme monoacylglycerol lipase (MAGL). Arachidonic acid can then be further metabolized to produce pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Downstream Effects

The activation of CB1 and CB2 receptors by 2-AG initiates a cascade of intracellular events, including:

-

Modulation of cyclic AMP (cAMP) levels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38.

-

Influence on intracellular calcium concentrations.

-

Regulation of gene transcription.

These signaling cascades ultimately mediate the diverse physiological and pathophysiological roles of 2-AG.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from experiments investigating the signaling properties of a novel diacylglycerol like 2-AG.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| 2-AG | CB1 | 472 |

| 2-AG | CB2 | 1400 |

| CP55,940 (Control Agonist) | CB1 | 0.9 |

| CP55,940 (Control Agonist) | CB2 | 0.7 |

Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of the natural ligand.

Table 2: Functional Activity - cAMP Inhibition

| Compound (1 µM) | Cell Line | % Inhibition of Forskolin-stimulated cAMP |

| 2-AG | CHO-CB1 | 65% |

| 2-AG | HEK-CB2 | 50% |

| Vehicle | CHO-CB1 | 0% |

| Vehicle | HEK-CB2 | 0% |

Table 3: Neurotransmitter Release Modulation

| Treatment | Brain Slice Region | % Change in Evoked Neurotransmitter Release |

| 2-AG (10 µM) | Hippocampus | -45% (Glutamate) |

| 2-AG (10 µM) | Striatum | -50% (GABA) |

| AM251 (CB1 Antagonist) + 2-AG | Hippocampus | -5% (Glutamate) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the signaling of lipid molecules like 2-AG.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of 2-AG for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

-

Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (2-AG).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 30°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the effect of 2-AG on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK) cells expressing either CB1 or CB2 receptors.

-

Cell Treatment: Pre-treat the cells with the test compound (2-AG) for a short period (e.g., 15 minutes).

-

Stimulation: Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Quantify cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Express the results as a percentage inhibition of the forskolin-stimulated cAMP response.

Electrophysiology for Neurotransmitter Release

Objective: To assess the impact of 2-AG on presynaptic neurotransmitter release.

Methodology:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or striatum) from rodents.

-

Recording: Perform whole-cell patch-clamp recordings from neurons to measure evoked postsynaptic currents (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs).

-

Stimulation: Electrically stimulate afferent fibers to evoke neurotransmitter release.

-

Drug Application: Bath-apply the test compound (2-AG) to the brain slice and record the change in the amplitude of the evoked postsynaptic currents.

-

Data Analysis: Quantify the percentage change in the postsynaptic current amplitude before and after drug application to determine the effect on neurotransmitter release.

Visualizations

Signaling Pathway Diagram

Potential Therapeutic Applications of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol is a novel molecular entity for which specific biological data is not publicly available. This document synthesizes information on the well-established roles of diacylglycerols (DAGs) in cellular signaling and the known bioactivities of its constituent fatty acids, (13Z)-eicosenoic acid and oleic acid, to extrapolate potential therapeutic applications and guide future research. The proposed mechanisms and applications are therefore hypothetical and require experimental validation.

Executive Summary

1,2-(13Z)-Eicosenoyl-oleoyl-glycerol is a specific diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with (13Z)-eicosenoic acid and oleic acid at the sn-1 and sn-2 positions, respectively. As a DAG, it is poised to be a significant player in cellular signal transduction, a pathway frequently dysregulated in numerous pathological states. The unique combination of a less common omega-7 fatty acid ((13Z)-eicosenoic acid) and the ubiquitous omega-9 fatty acid (oleic acid) suggests that this molecule may possess a distinct pharmacological profile. This whitepaper outlines the theoretical framework for its potential therapeutic applications in oncology, metabolic disorders, and inflammatory diseases, provides detailed hypothetical experimental protocols for its investigation, and presents key signaling pathways and workflows in a visually structured format.

Introduction to Diacylglycerol Signaling

Diacylglycerols are critical second messengers that regulate a multitude of cellular processes.[1] They are generated at the cell membrane in response to the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] The primary role of DAG is to activate a family of serine/threonine kinases known as protein kinase C (PKC) and protein kinase D (PKD), as well as other C1 domain-containing proteins like Ras guanyl-releasing proteins (RasGRPs) and chimaerins.[1] The specific fatty acid composition of a DAG molecule can influence its signaling outcomes.[2] Dysregulation of DAG metabolism and signaling is a hallmark of various diseases, including cancer, diabetes, cardiovascular conditions, and chronic inflammation.[1][3][4]

The Molecular Components of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol

The therapeutic potential of this novel DAG is predicated on the bioactivities of its constituent fatty acids.

(13Z)-Eicosenoic Acid (Paullinic Acid)

(13Z)-Eicosenoic acid is an omega-7 monounsaturated fatty acid.[5][6] While research on this specific fatty acid is limited, some studies on omega-7 fatty acids suggest roles in metabolic regulation. One report indicates that (13Z)-eicosenoic acid can increase triglyceride accumulation in 3T3-L1 adipocytes, pointing towards a potential role in lipid metabolism.[5]

Oleic Acid

Oleic acid is a highly prevalent omega-9 monounsaturated fatty acid and a major component of the Mediterranean diet.[7] It is known to possess numerous health benefits, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.[8][9][10] Oleic acid has been shown to modulate immune responses and may have anti-cancer properties by inhibiting the expression of certain oncogenes.[9][10]

Table 1: Properties of Constituent Fatty Acids

| Property | (13Z)-Eicosenoic Acid | Oleic Acid |

| Chemical Formula | C20H38O2[5] | C18H34O2[7] |

| Molar Mass | 310.5 g/mol [5] | 282.47 g/mol [7] |

| Classification | Omega-7 Monounsaturated Fatty Acid[5] | Omega-9 Monounsaturated Fatty Acid[7] |

| Known Bioactivities | Increases triglyceride accumulation in 3T3-L1 cells.[5] | Anti-inflammatory, antioxidant, cardioprotective, potential anti-cancer effects.[8][9][10] |

| Natural Sources | Found in various plant sources, including guarana.[6] | Abundant in olive oil, canola oil, and other vegetable and animal fats.[7][8] |

Potential Therapeutic Applications and Underlying Mechanisms

Based on the established roles of DAG signaling and the properties of its constituent fatty acids, 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol could be investigated for the following therapeutic areas:

Oncology

The DAG-PKC signaling axis is a well-established regulator of cell proliferation, differentiation, and apoptosis, processes that are fundamental to cancer development.[3] While chronic activation of some PKC isoforms can be pro-tumorigenic, others have tumor-suppressive functions.[1] The specific fatty acid composition of the investigational DAG may lead to selective activation or inhibition of particular PKC isoforms, offering a potential avenue for targeted cancer therapy. The presence of oleic acid, with its known anti-cancer properties, further supports this hypothesis.[9]

Metabolic Disorders

Diacylglycerols play a central role in metabolic regulation.[11] Aberrant DAG accumulation in tissues like the liver and skeletal muscle is linked to insulin (B600854) resistance.[12] However, dietary DAGs with specific compositions have been shown to suppress postprandial hyperlipidemia and increase energy expenditure, suggesting a therapeutic benefit in metabolic syndrome.[11] The influence of (13Z)-eicosenoic acid on triglyceride accumulation warrants further investigation into the role of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol in lipid metabolism and its potential application in conditions like non-alcoholic fatty liver disease (NAFLD) and obesity.

Inflammatory and Autoimmune Diseases

The DAG signaling pathway is intricately linked to the regulation of immune responses.[13] PKC isoforms are critical for T-cell activation and the production of inflammatory cytokines. The potent anti-inflammatory properties of oleic acid suggest that 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol might exert immunomodulatory effects.[9] This could be leveraged for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the initial investigation of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol.

Enzymatic Synthesis of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol

This protocol is adapted from established methods for the enzymatic synthesis of specific diacylglycerols.

-

Materials: Lipase (B570770) (e.g., from Candida antarctica, immobilized), glycerol, (13Z)-eicosenoic acid, oleic acid, molecular sieves, solvent (e.g., 2-methyl-2-butanol), silica (B1680970) gel for chromatography.

-

Reaction Setup: In a reaction vessel, combine glycerol, (13Z)-eicosenoic acid, and oleic acid in a 1:1:1 molar ratio in the chosen solvent.

-

Dehydration: Add activated molecular sieves to remove water and drive the esterification reaction.

-

Enzymatic Reaction: Add the immobilized lipase to the mixture. The reaction should be carried out at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: Once the reaction is complete, remove the enzyme by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to isolate the 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol.

-

Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Assessment of Anti-Proliferative Activity in Cancer Cell Lines

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol (solubilized in a suitable vehicle like DMSO) for 24, 48, and 72 hours.

-

Proliferation Assay (MTT Assay):

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Evaluation of Anti-Inflammatory Effects in Macrophages

-

Cell Culture: Differentiate human monocytic THP-1 cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Treatment and Stimulation: Pre-treat the differentiated macrophages with various concentrations of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement (ELISA): After 24 hours of stimulation, collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group to assess the anti-inflammatory potential.

Visualizing Pathways and Workflows

Diacylglycerol Signaling Pathway

Caption: Generalized Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Investigating Therapeutic Potential

Caption: Hypothetical workflow for drug discovery and development.

Logical Relationship of Components to Therapeutic Outcomes

Caption: Potential interplay of molecular components and therapeutic effects.

Conclusion and Future Directions

While the specific biological activities of 1,2-(13Z)-Eicosenoyl-oleoyl-glycerol remain to be elucidated, its structure as a diacylglycerol with a unique fatty acid composition presents a compelling case for its investigation as a novel therapeutic agent. The convergence of DAG signaling pathways with the known beneficial effects of oleic acid and the largely unexplored potential of (13Z)-eicosenoic acid provides a strong rationale for its study in oncology, metabolic diseases, and inflammatory conditions. The experimental protocols and conceptual frameworks provided in this whitepaper offer a roadmap for the initial stages of this exciting research endeavor. Future work should focus on the successful synthesis and purification of the compound, followed by a systematic in vitro and in vivo evaluation of its pharmacological properties and mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13(Z)-Eicosenoic Acid - Cayman Chemical [bioscience.co.uk]

- 6. foodb.ca [foodb.ca]

- 7. Oleic acid - Wikipedia [en.wikipedia.org]

- 8. Oleic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 9. researchgate.net [researchgate.net]

- 10. medscidiscovery.com [medscidiscovery.com]

- 11. [Therapeutic application of diacylglycerol oil for the metabolic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

The Pivotal Role of 1,2-Diacylglycerols: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1,2-diacylglycerols (DAGs), critical lipid second messengers integral to a multitude of cellular processes. From their fundamental role in signal transduction to their intricate involvement in disease pathogenesis, this document serves as a core resource. It details the synthesis, metabolism, and regulation of 1,2-DAGs, with a focus on the key enzymes that govern their cellular concentrations. Furthermore, this guide offers detailed experimental protocols for the study of these multifaceted molecules and presents key signaling pathways and experimental workflows in visually intuitive diagrams.

Introduction to 1,2-Diacylglycerols

1,2-Diacylglycerols (1,2-DAGs) are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains attached at the sn-1 and sn-2 positions.[1] While they are minor components of cellular membranes, they are potent signaling molecules that regulate a vast array of cellular functions.[2] The diverse molecular species of 1,2-DAG, differing in their fatty acid composition, contribute to their functional specificity.[3] As crucial intermediates in the biosynthesis of major glycerolipids like triacylglycerols and phospholipids, and as key second messengers, the cellular levels of 1,2-DAGs are tightly regulated.[3][4] Dysregulation of 1,2-DAG metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and immune system dysfunctions.[5]

Biosynthesis, Metabolism, and Regulation

The cellular concentration of 1,2-diacylglycerol is meticulously controlled by the coordinated action of several key enzyme families. The primary pathways governing 1,2-DAG levels involve its synthesis by phospholipase C (PLC) and its metabolism by diacylglycerol kinases (DGKs) and diacylglycerol acyltransferases (DGATs).

Phospholipase C (PLC): The Initiator of 1,2-DAG Signaling

Phospholipase C (PLC) enzymes are a class of membrane-associated enzymes that cleave phospholipids, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two second messengers: 1,2-diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[6][7] This hydrolysis event is a pivotal step in many signal transduction pathways, initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[8][9] There are several isoforms of PLC, each with distinct regulatory mechanisms and tissue distribution.[10]

Diacylglycerol Kinase (DGK): The Attenuator of 1,2-DAG Signaling

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate 1,2-DAG to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[11][12] This action serves as a critical regulatory switch, converting one lipid second messenger into another.[13] There are ten mammalian DGK isoforms, categorized into five types based on their structural features, each with unique regulatory mechanisms and subcellular localizations.[7][14] The activity of DGKs can be regulated by factors such as intracellular calcium levels and protein-protein interactions.[11]

Diacylglycerol Acyltransferase (DGAT): The Gateway to Triglyceride Synthesis

Diacylglycerol acyltransferase (DGAT) enzymes catalyze the final and committed step in the synthesis of triacylglycerols (TGs) by esterifying a fatty acyl-CoA to 1,2-diacylglycerol.[15] This process is central to energy storage and lipid homeostasis.[16] In mammals, there are two main DGAT isoforms, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties and tissue distributions.[15][17]

The Role of 1,2-Diacylglycerol in Signaling

As a second messenger, 1,2-diacylglycerol plays a crucial role in activating a variety of downstream effector proteins, the most prominent of which is Protein Kinase C (PKC).

Activation of Protein Kinase C (PKC)

Upon its generation at the plasma membrane, 1,2-DAG recruits and activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[2][18] The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase.[2] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[19] The interaction between DAG and PKC is a cornerstone of cellular signaling, and its dysregulation is linked to various diseases.[20]

Quantitative Data on 1,2-Diacylglycerols and Related Enzymes

The following tables summarize key quantitative data related to 1,2-diacylglycerol concentrations and the kinetic properties of the enzymes involved in its metabolism. These values are essential for researchers modeling signaling pathways and for professionals in drug development targeting these enzymes.

| Cell/Tissue Type | Condition | 1,2-Diacylglycerol Concentration | Reference |

| Human Platelets | Resting | ~0.4 nmol / 10^9 cells | [4] |

| Human Platelets | Thrombin-stimulated | 210% increase over basal | [4] |

| Rat Hepatocytes | Basal | ~0.5 nmol / 100 nmol phospholipid | [4] |

| Rat Hepatocytes | Vasopressin-stimulated | 230% increase over basal | [4] |

| RAW 264.7 Macrophages | Unstimulated | Variable by species | [21] |

| RAW 264.7 Macrophages | UDP-stimulated (25 µM) | Species-dependent increase | [21] |